molecular formula C17H15NO3 B4744725 8-(4-methylphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one

8-(4-methylphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one

Cat. No.: B4744725
M. Wt: 281.30 g/mol
InChI Key: OSUOPCUKRUOVRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(4-methylphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. This compound is also known as MDL-100,907 and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

1. Synthesis Methods

  • Solvent-Free Synthesis : A solvent-free method using a one-pot approach under catalyst-free conditions has been developed for synthesizing compounds related to 8-(4-methylphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one. This approach is advantageous due to its high yield, mild reaction conditions, and environmental friendliness (Azarifar & Sheikh, 2012); (Wu Xiao-xi, 2015).

  • Eco-Compatible Synthesis : The use of green TiO2 in an aqueous-mediated sonochemical synthesis method has been explored. This method presents advantages such as operational simplicity, high yield, and environmentally safe reaction conditions (Bhardwaj et al., 2019).

2. Chemical Properties

  • Structural Characteristics : Studies on compounds similar to this compound have shown conformational and configurational disorder, leading to interesting hydrogen-bonded chain formations and aromatic pi-pi stacking interactions. These properties are significant for understanding the molecular interactions and potential applications of these compounds (Cuervo et al., 2009).

3. Potential Applications

  • Anticancer Activity : Analogues of this compound have been synthesized with potential anticancer activity. These compounds feature high yields, short reaction times, and minimal environmental impact, making them promising candidates for further biological studies (Li et al., 2015).

  • Antimicrobial and Anti-inflammatory Properties : Related derivatives have shown promising antibacterial and anti-inflammatory activities, suggesting potential medicinal applications for this class of compounds (Srilekha et al., 2022).

  • Antitubercular Activity : Certain derivatives of this chemical class have demonstrated effectiveness against Mycobacterium tuberculosis, indicating potential for developing new antitubercular agents (Kantevari et al., 2011).

Properties

IUPAC Name

8-(4-methylphenyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c1-10-2-4-11(5-3-10)12-7-17(19)18-14-8-16-15(6-13(12)14)20-9-21-16/h2-6,8,12H,7,9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSUOPCUKRUOVRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=O)NC3=CC4=C(C=C23)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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8-(4-methylphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one
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8-(4-methylphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one
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8-(4-methylphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one
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8-(4-methylphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one
Reactant of Route 5
8-(4-methylphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one

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